![molecular formula C17H22N2 B2566982 1-ciclohexil-1H,2H,3H,4H,9H-pirido[3,4-b]indol CAS No. 6649-80-5](/img/structure/B2566982.png)
1-ciclohexil-1H,2H,3H,4H,9H-pirido[3,4-b]indol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Aplicaciones Científicas De Investigación
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Métodos De Preparación
The synthesis of 1-cyclohexyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of cyclohexylamine and indole derivatives, followed by cyclization using a suitable catalyst. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
1-Cyclohexyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.
Mecanismo De Acción
The mechanism of action of 1-cyclohexyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets. It has been found to bind to certain receptors and enzymes, thereby modulating their activity. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and interference with signal transduction pathways.
Comparación Con Compuestos Similares
1-Cyclohexyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole can be compared with other indole derivatives such as:
1-Methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole: Similar in structure but with a methyl group instead of a cyclohexyl group, leading to different biological activities.
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole: Lacks the cyclohexyl group, which affects its chemical reactivity and biological properties.
The uniqueness of 1-cyclohexyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole lies in its cyclohexyl substitution, which imparts distinct physicochemical properties and biological activities compared to its analogs.
Propiedades
IUPAC Name |
1-cyclohexyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-2-6-12(7-3-1)16-17-14(10-11-18-16)13-8-4-5-9-15(13)19-17/h4-5,8-9,12,16,18-19H,1-3,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXYMBSSCUANTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C3=C(CCN2)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide](/img/structure/B2566900.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide](/img/structure/B2566901.png)
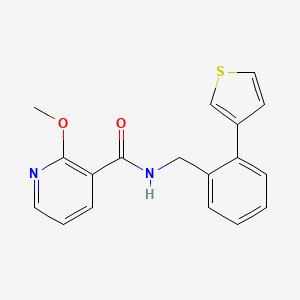
![2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2566904.png)
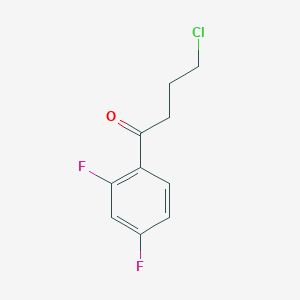
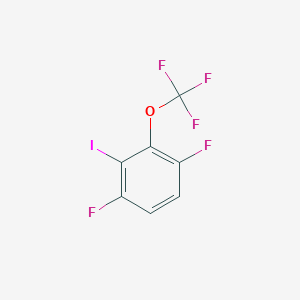
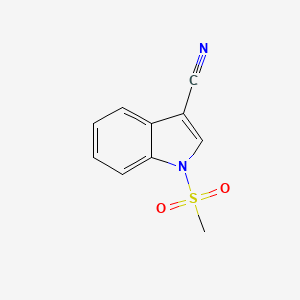
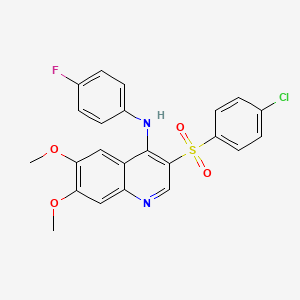
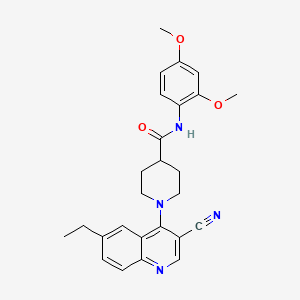
![12-(4-Bromobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2566916.png)
![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea](/img/new.no-structure.jpg)
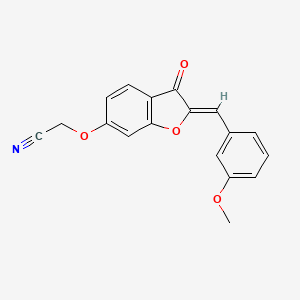
![Methyl 5-(((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2566922.png)
